molecular formula C13H13ClFN3O B6626118 N-(4-chloro-2-fluorophenyl)-N-ethyl-2-methylpyrazole-3-carboxamide

N-(4-chloro-2-fluorophenyl)-N-ethyl-2-methylpyrazole-3-carboxamide

Cat. No.: B6626118
M. Wt: 281.71 g/mol
InChI Key: UDCVMTPTHVBUPZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-N-ethyl-2-methylpyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a carboxamide group, a chloro-fluoro-phenyl group, and an ethyl group, making it a molecule of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-N-ethyl-2-methylpyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with the Chloro-Fluoro-Phenyl Group: The chloro-fluoro-phenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenyl halide with the pyrazole derivative.

    Carboxamide Formation: The carboxamide group is introduced by reacting the substituted pyrazole with an appropriate isocyanate or by amidation of a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and yield.

    Catalysis: Catalysts such as palladium or copper may be employed to enhance reaction rates and selectivity.

    Purification: Techniques like crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for binding to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which N-(4-chloro-2-fluorophenyl)-N-ethyl-2-methylpyrazole-3-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-N-methyl-2-methylpyrazole-3-carboxamide
  • N-(4-chloro-2-fluorophenyl)-N-ethyl-2-ethylpyrazole-3-carboxamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-N-ethyl-2-methylpyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-N-ethyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O/c1-3-18(11-5-4-9(14)8-10(11)15)13(19)12-6-7-16-17(12)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCVMTPTHVBUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C(C=C1)Cl)F)C(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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